trimethyl(prop-1-en-2-yloxy)silane

Description

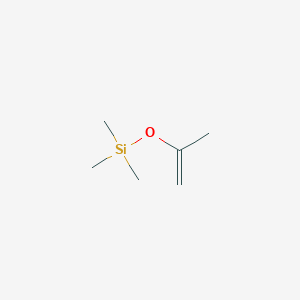

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(prop-1-en-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-6(2)7-8(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIFZYSPVVBOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062014 | |

| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1833-53-0 | |

| Record name | Trimethyl[(1-methylethenyl)oxy]silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl((1-methylethenyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[(1-methylvinyl)oxy]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trimethyl(prop-1-en-2-yloxy)silane CAS number

An In-depth Technical Guide to Trimethyl(prop-1-en-2-yloxy)silane: Synthesis, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis. Identified by its CAS Number 1833-53-0 , this compound is more commonly known in the field as isopropenoxytrimethylsilane or the trimethylsilyl (TMS) enol ether of acetone.[1][2][3] We will delve into its fundamental properties, synthesis, reaction mechanisms, and critical applications, particularly for professionals in research, and drug development.

Core Compound Identification and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is paramount for its effective and safe utilization. This compound is a colorless liquid that serves as a stable, versatile, and highly reactive intermediate.

| Property | Value | Source |

| CAS Number | 1833-53-0 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Common Synonyms | 2-(Trimethylsilyloxy)propene, Isopropenoxytrimethylsilane, IPOTMS, Acetone trimethylsilyl enol ether | [3][4] |

| Molecular Formula | C₆H₁₄OSi | [1][2] |

| Molecular Weight | 130.26 g/mol | [1][2][3] |

| Boiling Point | 94-96 °C | [4] |

| Purity (Typical) | >95.0% (GC) | [5] |

Spectroscopic data is critical for identity confirmation. The ¹H NMR spectrum of this compound typically shows a singlet for the nine protons of the trimethylsilyl group at approximately 0.2 ppm, two singlets for the vinylic protons around 4.0-4.2 ppm, and a singlet for the methyl group protons at about 1.7 ppm.

Synthesis: The Trapping of an Enolate

The most prevalent and efficient synthesis of this compound involves the trapping of a pre-formed or in-situ generated acetone enolate with an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl). The choice of base and solvent is crucial for optimizing yield and minimizing side reactions.

Causality in Synthetic Protocol Design

The use of a tertiary amine base, such as triethylamine, is a deliberate choice. It is strong enough to facilitate the deprotonation of acetone to form the enolate but not so strong as to promote self-condensation (an aldol reaction) of the acetone starting material, which would lead to impurities. The triethylamine hydrochloride salt that forms is easily removed by filtration. Acetonitrile or DMF are often used as solvents to facilitate the reaction.

Reaction Mechanism: Silyl Enol Ether Formation

The mechanism involves the base-mediated formation of the acetone enolate, which then acts as a nucleophile, attacking the silicon atom of chlorotrimethylsilane. The chloride ion is displaced, resulting in the formation of the silyl enol ether.

Caption: Mechanism of silyl enol ether synthesis.

Validated Laboratory Protocol for Synthesis

This protocol is adapted from established procedures and is designed for robust performance.[4]

-

Apparatus Setup : Equip a dry, four-necked flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the silylating agent.

-

Reagent Charging : To the flask, add anhydrous acetone (1.0 eq) and triethylamine (1.2 eq). Begin stirring under a positive pressure of nitrogen.

-

Addition of Silylating Agent : Add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel to the stirred solution. An exothermic reaction may occur; maintain the temperature below 40°C using an ice bath if necessary.

-

Reaction : After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Workup : Cool the reaction mixture to room temperature. Dilute with a non-polar solvent like pentane or hexane. Filter the mixture to remove the triethylamine hydrochloride salt.

-

Purification : Transfer the filtrate to a distillation apparatus. First, distill off the low-boiling solvent at atmospheric pressure. Then, purify the crude product by fractional distillation. Collect the fraction boiling at 94–96°C. The yield is typically in the range of 50-65%.[4]

-

Validation : Confirm the purity of the final product using gas chromatography (GC) and confirm its identity using ¹H NMR and FTIR spectroscopy.

Core Applications in Drug Development and Organic Synthesis

This compound is a cornerstone reagent due to its role as a stable and manageable equivalent of an acetone enolate. This circumvents the challenges of using strong bases like LDA to generate enolates in situ, which can lead to side reactions and poor selectivity.

The Mukaiyama Aldol Reaction

A primary application is in the Lewis acid-catalyzed Mukaiyama aldol reaction. Here, the silyl enol ether reacts with an aldehyde or ketone to form a β-hydroxy ketone after a workup step. This carbon-carbon bond-forming reaction is fundamental in the synthesis of complex molecules, including many pharmaceutical active ingredients.

Caption: Workflow of the Mukaiyama Aldol Reaction.

Other Carbon-Carbon Bond Forming Reactions

-

Michael Additions : It can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Alkylation Reactions : It can be alkylated using reactive electrophiles, providing a route to functionalized ketones.

As a Protecting Group Intermediate

While not its primary use, the principles of its formation are central to silyl ether protecting group chemistry. Silyl ethers are widely used to protect hydroxyl groups during multi-step syntheses due to their ease of installation, stability under various reaction conditions, and selective removal.[6] The high affinity of silicon for fluorine allows for mild deprotection using reagents like tetrabutylammonium fluoride (TBAF).[6]

Safety, Handling, and Storage

Proper handling is crucial due to the reagent's reactivity and hazardous properties.

Hazard Identification

This compound is classified as a highly flammable liquid and vapor (H225).[5] It is also known to cause skin and serious eye irritation.[7]

| Hazard Statement | Description |

| H225 | Highly flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Self-Validating Handling and Storage Protocol

-

Handling : Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves. Ground all equipment to prevent static discharge, which can be an ignition source.[5][8] Use spark-proof tools.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] For long-term stability, refrigeration (2-8°C) is often recommended. The product is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation.

-

Spills : In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8]

References

- This compound | CAS 1833-53-0 - Matrix Fine Chemicals. URL: https://www.matrix-fine-chemicals.com/product/trimethyl-prop-1-en-2-yloxy-silane-cas-1833-53-0

- Molecules PDF - Matrix Fine Chemicals. URL: https://www.matrix-fine-chemicals.com/molecules/MM1833530.pdf

- Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/87471

- Trimethyl(prop-2-yn-1-yloxy)silane | 5582-62-7 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/444278

- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds/AC394390050

- TRIMETHYL(PROP-2-EN-1-YLOXY)SILANE | CAS 18146-00-4 - Matrix Fine Chemicals. URL: https://www.matrix-fine-chemicals.com/product/trimethyl-prop-2-en-1-yloxy-silane-cas-18146-00-4

- 1833-53-0|this compound - Ambeed.com. URL: https://www.ambeed.com/products/1833-53-0.html

- Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane | 6651-34-9 - TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/T1029

- Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane - TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/p/T1029

- Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | C8H18O2Si - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3081498

- d1cc06529g1.pdf - The Royal Society of Chemistry. URL: https://www.rsc.

- SAFETY DATA SHEET - Airgas. URL: https://www.airgas.com/msds/001107.pdf

- Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane - MySkinRecipes. URL: https://www.myskinrecipes.com/shop/reagent/243536

- acetone trimethysilyl enol ether - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v71p0001

- N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions - The Royal Society of Chemistry. URL: https://www.rsc.

- A Review of Organosilanes in Organic Chemistry - Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/chemistry-technical-guides/review-organosilanes-organic-chemistry.html

- Trimethyl((1-methylvinyl)oxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. URL: https://www.co-formula.com/product/trimethyl-1-methylvinyl-oxy-silane-cas-1833-53-0.html

Sources

- 1. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. Trimethyl((1-methylvinyl)oxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane | 6651-34-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi | CID 87471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Role of 2-(trimethylsilyloxy)propene in Modern Synthesis

An In-Depth Technical Guide to 2-(trimethylsilyloxy)propene: Properties, Reactivity, and Synthetic Applications

In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds with precision and control is paramount. 2-(trimethylsilyloxy)propene, a prominent member of the silyl enol ether family, has emerged as a cornerstone reagent for achieving this goal. It functions as a stable and versatile synthetic equivalent—or "umpolung"—of the acetone enolate, a reactive species that is otherwise challenging to generate and control selectively. This guide offers a comprehensive exploration of the chemical properties, reactivity, and handling of 2-(trimethylsilyloxy)propene, with a particular focus on its application in the renowned Mukaiyama aldol reaction, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Chemical and Physical Identity

2-(trimethylsilyloxy)propene, also known as isopropenyloxy(trimethyl)silane or acetone trimethylsilyl enol ether, is structurally an enol ether capped with a trimethylsilyl group.[1][2] This silyl group imparts crucial stability, rendering the molecule isolable and purifiable, a significant advantage over its transient lithium or sodium enolate counterparts.

Chemical Structure:

-

CAS Number: 1833-53-0[5]

-

Synonyms: Trimethyl[(1-methylethenyl)oxy]silane, (Isopropenyloxy)trimethylsilane, Acetone trimethylsilyl enol ether, IPOTMS[1][2]

Physicochemical Properties

The physical properties of 2-(trimethylsilyloxy)propene are summarized in the table below. It is a liquid at room temperature with a characteristic boiling point.

| Property | Value | Source(s) |

| Appearance | Liquid | |

| Boiling Point | 93-95 °C | [1] |

| Density | 0.786 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.395 | |

| Water Solubility | log10WS: 0.18 (mol/L) | [6] |

| Octanol/Water Partition Coeff. | logPoct/wat: 2.371 | [6] |

Synthesis, Handling, and Storage

Synthesis Rationale

The synthesis of silyl enol ethers like 2-(trimethylsilyloxy)propene is typically achieved by trapping an enolate with a trialkylsilyl halide. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation for unsymmetrical ketones. However, for a symmetrical ketone like acetone, this is not a concern. The common procedure involves the reaction of acetone with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a milder base/activator system like triethylamine and sodium iodide.

Safe Handling and Storage Protocols

Proper handling is crucial due to the compound's reactivity and potential hazards.

-

Incompatibilities: 2-(trimethylsilyloxy)propene is sensitive to acids and strong oxidizing agents, which can cleave the silyl ether bond.[7] It is also moisture-sensitive, as hydrolysis will regenerate the parent ketone (acetone).

-

Storage Conditions: To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place.[7] A storage temperature of -20°C is often recommended.

-

Safety Precautions: The compound is a flammable liquid.[8] All ignition sources must be eliminated from the handling area, and proper grounding procedures should be followed to prevent static discharge.[7] Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed within a chemical fume hood.[7]

Reactivity and Core Application: The Mukaiyama Aldol Reaction

The synthetic utility of 2-(trimethylsilyloxy)propene is rooted in its character as a potent carbon nucleophile. The electron-donating nature of the silyloxy group makes the double bond electron-rich and reactive towards electrophiles.

The Mukaiyama Aldol Reaction: A Paradigm of C-C Bond Formation

The most significant application of 2-(trimethylsilyloxy)propene is in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition to carbonyl compounds.[9][10] First reported by Teruaki Mukaiyama in 1973, this reaction allows for a crossed aldol reaction that avoids the self-condensation issues often encountered under basic conditions.[10][11]

Mechanism of Action:

The reaction proceeds through a well-defined mechanism. The Lewis acid (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) coordinates to the oxygen of the aldehyde or ketone, activating it towards nucleophilic attack.[11] The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. A subsequent workup step (often aqueous) cleaves the silyl group from the intermediate aldolate, yielding the final β-hydroxy ketone product.[11]

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

The power of this reaction lies in its broad scope and the potential for stereocontrol. By using chiral Lewis acids, asymmetric versions of the Mukaiyama aldol reaction can be achieved, providing enantioselective access to chiral building blocks crucial for drug synthesis.[10][12]

Experimental Protocol: A Representative Mukaiyama Aldol Reaction

This protocol describes a general procedure for the reaction between an aldehyde and 2-(trimethylsilyloxy)propene.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

2-(trimethylsilyloxy)propene

-

Lewis Acid (e.g., Titanium tetrachloride, TiCl₄, 1.0 M solution in Dichloromethane)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous DCM is added to the flask, followed by the aldehyde (1.0 eq.). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: The Lewis acid solution (e.g., TiCl₄, 1.1 eq.) is added dropwise via syringe. The mixture is stirred for 5-10 minutes.

-

Nucleophile Addition: 2-(trimethylsilyloxy)propene (1.2 eq.) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with DCM (3x).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Caption: Standard experimental workflow for a Mukaiyama aldol addition reaction.

Hazard and Safety Summary

It is imperative to consult the Safety Data Sheet (SDS) before handling 2-(trimethylsilyloxy)propene.

-

Hazard Classifications: Flammable Liquid 2, Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system).[8]

-

Signal Word: Danger[8]

-

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

2-(trimethylsilyloxy)propene is a powerful and indispensable tool in the arsenal of the modern synthetic chemist. Its stability, coupled with its predictable reactivity as an acetone enolate equivalent, provides a reliable method for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction mechanisms, particularly in the context of the Mukaiyama aldol addition, enables researchers in academia and industry to leverage this reagent for the efficient and controlled synthesis of valuable chemical entities.

References

- Cheméo. Propene, 2-trimethylsilyloxy - Chemical & Physical Properties. [Link]

- Gelest, Inc. 2-METHYL-1-(TRIMETHYLSILOXY)

- Mayr's Database Of Reactivity Parameters. Molecule 2-(trimethylsiloxy)propene. [Link]

- GSRS. 2-(TRIMETHYLSILOXY)PROPENE. [Link]

- NIST WebBook. Propene, 2-trimethylsilyloxy. [Link]

- Manabe, K. Mukaiyama Aldol Reactions in Aqueous Media. PMC - PubMed Central. [Link]

- Kumar, A., et al.

- Mahrwald, R. Asymmetric Mukaiyama Aldol Reaction. Thieme Chemistry. [Link]

- NIST WebBook. Propene, 2-trimethylsilyloxy. [Link]

- Wikipedia. Mukaiyama aldol addition. [Link]

- Matrix Fine Chemicals. TRIMETHYL(PROP-1-EN-2-YLOXY)SILANE. [Link]

- Kumar, A., et al.

- University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

- ResearchG

- MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]

Sources

- 1. far-chemical.com [far-chemical.com]

- 2. (Isopropenyloxy)trimethylsilane - 2-(Trimethylsiloxy)propene, Acetone enol trimethylsilyl ether [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Propene, 2-trimethylsilyloxy [webbook.nist.gov]

- 5. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]

- 6. Propene, 2-trimethylsilyloxy - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. gelest.com [gelest.com]

- 8. 2-甲基-1-(三甲基硅氧基)-1-丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 11. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to Trimethyl(prop-1-en-2-yloxy)silane: Properties, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(prop-1-en-2-yloxy)silane, also known as 2-(trimethylsilyloxy)propene or isopropenoxytrimethylsilane, is a versatile silyl enol ether that serves as a crucial building block in contemporary organic synthesis. With a molecular weight of 130.26 g/mol , this organosilicon compound is a stable, isolable equivalent of the acetone enolate, offering significant advantages in terms of reactivity, selectivity, and handling. This guide provides a comprehensive overview of its fundamental properties, detailed synthetic protocols, and key applications, with a particular focus on its role in carbon-carbon bond formation and the synthesis of complex molecules relevant to the pharmaceutical industry.

Core Molecular and Physical Properties

This compound is a colorless liquid with the chemical formula C₆H₁₄OSi.[1] Its structure features a trimethylsilyl group attached to the oxygen of the enol form of acetone. This seemingly simple modification has profound implications for its chemical behavior, transforming a transient enolate into a well-behaved nucleophile.

| Property | Value | Source |

| Molecular Weight | 130.26 g/mol | [1] |

| Chemical Formula | C₆H₁₄OSi | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1833-53-0 | [1] |

| Synonyms | 2-(trimethylsilyloxy)propene, Isopropenoxytrimethylsilane, Acetone trimethylsilyl enol ether | |

| SMILES | CC(=C)O(C)C | [1] |

| Boiling Point | 93-95 °C | |

| Density | 0.786 g/cm³ |

Synthesis of this compound: A Validated Protocol

The synthesis of silyl enol ethers, such as this compound, is a well-established transformation in organic chemistry. The choice of base and reaction conditions dictates the regioselectivity of the enolization of unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether.[2] For a symmetrical ketone like acetone, this consideration is moot.

A robust and scalable procedure for the synthesis of the analogous acetone silyl enol ether involves the in situ generation of iodotrimethylsilane, a highly reactive silylating agent. This method, adapted from a procedure in Organic Syntheses, provides a reliable route to this valuable reagent from readily available starting materials.

Experimental Protocol: Synthesis of 2-(Trimethylsilyloxy)propene

This protocol is adapted from a validated procedure for the synthesis of the trimethylsilyl enol ether of acetone.

Materials:

-

Acetone

-

Chlorotrimethylsilane (TMSCl)

-

Sodium iodide (NaI)

-

Triethylamine (NEt₃)

-

Acetonitrile (anhydrous)

-

Pentane (anhydrous)

Procedure:

-

To a stirred solution of acetone (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile, add sodium iodide (1.05 eq).

-

Add chlorotrimethylsilane (1.05 eq) dropwise to the mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

The reaction mixture will contain a precipitate of sodium chloride and triethylamine hydrochloride. Dilute the mixture with anhydrous pentane and filter through a pad of celite under an inert atmosphere to remove the salts.

-

The filtrate is then concentrated under reduced pressure to remove the bulk of the solvents.

-

The crude product is purified by fractional distillation under an inert atmosphere to yield this compound as a colorless liquid.

Causality of Experimental Choices:

-

In situ generation of Iodotrimethylsilane: The reaction between chlorotrimethylsilane and sodium iodide in acetonitrile generates the more reactive iodotrimethylsilane. This is a key step as it accelerates the silylation of the enolate.

-

Triethylamine as a base: Triethylamine serves as a base to neutralize the HCl generated during the reaction and to facilitate the formation of the enolate.

-

Anhydrous Conditions: Silyl enol ethers are sensitive to moisture and can be hydrolyzed back to the corresponding ketone. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for a successful synthesis.[2]

Caption: Synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three distinct signals:

-

A singlet for the nine equivalent protons of the trimethylsilyl group.

-

A singlet for the three equivalent protons of the methyl group.

-

Two distinct signals for the two vinylic protons, which may appear as singlets or narrowly split doublets depending on the resolution.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~ 4.0 ppm | s | 1H | =CH₂ |

| ~ 3.9 ppm | s | 1H | =CH₂ |

| ~ 1.7 ppm | s | 3H | -CH₃ |

| ~ 0.2 ppm | s | 9H | -Si(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework:

| Chemical Shift (δ) | Assignment |

| ~ 157 ppm | C=C (quaternary) |

| ~ 85 ppm | C=C (methylene) |

| ~ 23 ppm | -CH₃ |

| ~ 0 ppm | -Si(CH₃)₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns for trimethylsilyl ethers involve the loss of a methyl group (M-15) leading to a prominent peak at m/z 115, which is often the base peak.

Key Applications in Organic Synthesis and Drug Development

This compound is a cornerstone reagent in reactions that require the nucleophilic addition of an acetone enolate. Its stability and predictable reactivity make it superior to the direct use of lithium enolates in many instances.

The Mukaiyama Aldol Reaction: A Paradigm of Controlled Carbon-Carbon Bond Formation

The most prominent application of this compound is in the Mukaiyama aldol reaction.[3][4][5] This Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone, allows for a crossed aldol addition without the issue of self-condensation of the carbonyl partner.[5]

Mechanism of the Mukaiyama Aldol Reaction:

-

Activation of the Carbonyl: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the oxygen of the carbonyl electrophile, increasing its electrophilicity.

-

Nucleophilic Attack: The silyl enol ether, acting as a mild nucleophile, attacks the activated carbonyl carbon.

-

Silyl Transfer and Product Formation: A trimethylsilyl group is transferred to the oxygen of the former carbonyl group, and subsequent aqueous workup yields the β-hydroxy carbonyl product.[5]

The reaction proceeds through an open transition state, and the stereochemical outcome can be influenced by the choice of Lewis acid and reaction conditions.[3]

Caption: The Mukaiyama Aldol Reaction Workflow.

Applications in Drug Development and Natural Product Synthesis

The C-C bond-forming capability of this compound and related silyl enol ethers is instrumental in the synthesis of complex molecular architectures found in natural products and active pharmaceutical ingredients (APIs).[6] While specific examples directly citing this compound in the synthesis of a marketed drug are proprietary, its role as a fundamental building block is widely recognized in medicinal chemistry for the construction of polyketide-derived scaffolds.[4] These scaffolds are present in a vast array of bioactive compounds, including antibiotics, immunosuppressants, and anticancer agents.

The use of silyl enol ethers allows for the controlled and stereoselective introduction of acetone units into complex molecules, a common motif in many natural products. This strategic advantage streamlines synthetic routes and provides access to a diverse range of chemical entities for drug discovery programs. Organosilanes, in general, are increasingly utilized in the pharmaceutical industry to enhance the efficiency and sustainability of API synthesis.[7]

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate precautions. It is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Safety Precautions:

-

Flammability: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area, preferably in a chemical fume hood.

-

Moisture Sensitivity: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its ability to act as a stable and manageable equivalent of the acetone enolate has made it an indispensable tool for the construction of complex organic molecules. The Mukaiyama aldol reaction, a testament to its utility, provides a reliable method for stereocontrolled carbon-carbon bond formation. As the demand for more efficient and selective synthetic methodologies in drug discovery and development continues to grow, the importance of foundational reagents like this compound is set to endure.

References

- Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]

- Sharma, P., Rani, A., & Singh, V. (2022). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 12(42), 27263-27287. [Link]

- Mukaiyama aldol addition. Wikipedia. [Link]

- This compound | CAS 1833-53-0.

- Silyl enol ether. Wikipedia. [Link]

- Intermediates For Active Pharmaceutical Ingredients (API)

- Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]

- Chemical Storage Safety Guide. University of Florida Environmental Health and Safety. [Link]

Sources

- 1. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. Trimethyl-(4-prop-1-en-2-ylphenyl)silane | C12H18Si | CID 325452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic Biology of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Biological Approaches to Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

isopropenyl trimethylsilyl ether structure

An In-depth Technical Guide to Isopropenyl Trimethylsilyl Ether: Structure, Synthesis, and Reactivity

Executive Summary: Isopropenyl trimethylsilyl ether, also known as 2-(trimethylsiloxy)propene, is a pivotal silyl enol ether in modern organic synthesis. Derived from acetone, it serves as a stable and versatile enolate equivalent, enabling a wide range of carbon-carbon bond-forming reactions. Its utility is most prominently showcased in the Mukaiyama aldol addition, where it acts as a potent nucleophile for the construction of β-hydroxy ketones, key intermediates in the synthesis of complex natural products and pharmaceuticals. This guide provides a comprehensive overview of its molecular structure, detailed spectroscopic signature, robust synthetic protocols, and core reactivity, offering field-proven insights for researchers in chemical synthesis and drug development.

Molecular Structure and Properties

Isopropenyl trimethylsilyl ether possesses the chemical formula C₆H₁₄OSi. The structure consists of an isopropenyl group linked through an oxygen atom to a trimethylsilyl (TMS) group.[1][2][3] This arrangement classifies it as a silyl enol ether, a class of compounds that are generally more stable and easier to handle than their corresponding lithium enolates, yet retain the potent nucleophilicity of the enolate at the α-carbon.[4]

The silicon-oxygen bond is notably strong, which contributes to the compound's stability, allowing for its isolation and purification. The trimethylsilyl group is sterically bulky and electronically influences the reactivity of the enol ether system.

Diagram 1: Molecular Structure of Isopropenyl Trimethylsilyl Ether

Caption: Ball-and-stick representation of Isopropenyl Trimethylsilyl Ether.

Table 1: Physicochemical Properties of Isopropenyl Trimethylsilyl Ether

| Property | Value | Source |

| CAS Number | 1833-53-0 | [3] |

| Molecular Formula | C₆H₁₄OSi | [1][2] |

| Molecular Weight | 130.26 g/mol | [1][3] |

| Appearance | Colorless liquid | [3] |

| Density | 0.78 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.395 | [3] |

| Boiling Point | 94 °C | [5] |

| SMILES String | CC(=C)O(C)C | [1][3] |

Spectroscopic Characterization

Accurate characterization is paramount for confirming the purity and identity of isopropenyl trimethylsilyl ether. The following data represents a standard analytical signature for the compound.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.05 (s, 2H, =CH₂), 1.77 (s, 3H, -CH₃), 0.21 (s, 9H, -Si(CH₃)₃) |

| ¹³C NMR (Predicted) | δ ~156 (=C-O), ~89 (=CH₂), ~20 (-CH₃), ~0 (-Si(CH₃)₃) |

| IR Spectroscopy | ν ~1650 cm⁻¹ (C=C stretch), ~1255 cm⁻¹ (Si-CH₃), ~1080 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z 130 (M⁺), 115 ([M-CH₃]⁺), 73 ([(CH₃)₃Si]⁺, base peak) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides an unambiguous fingerprint of the molecule's proton environments.

-

δ 4.05 ppm (singlet, 2H): These two signals, appearing as a sharp singlet, correspond to the two geminal protons of the terminal alkene (=CH₂). Their chemical equivalence is a result of free rotation around the C-O bond.

-

δ 1.77 ppm (singlet, 3H): This singlet represents the three protons of the methyl group attached to the double bond (-C(CH₃)=).

-

δ 0.21 ppm (singlet, 9H): The strong singlet at high field is characteristic of the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.[6] The electropositive nature of silicon results in significant shielding of these protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum is sparse, the chemical shifts can be reliably predicted based on established substituent effects.

-

δ ~156 ppm: The quaternary carbon of the double bond attached to the oxygen atom (=C-O). The electronegative oxygen atom deshields this carbon, shifting it significantly downfield.

-

δ ~89 ppm: The terminal methylene carbon of the double bond (=CH₂). This carbon is shifted upfield relative to the other sp² carbon due to being at the terminus of the pi system.

-

δ ~20 ppm: The methyl carbon attached to the double bond (-CH₃). This is a typical range for an sp³ carbon attached to an sp² carbon.[7]

-

δ ~0 ppm: The three equivalent methyl carbons of the trimethylsilyl group (-Si(CH₃)₃). Similar to their protons, these carbons are highly shielded by the silicon atom.[8]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

~1650 cm⁻¹ (C=C Stretch): A moderate absorption in this region confirms the presence of the carbon-carbon double bond.

-

~1255 cm⁻¹ and ~845 cm⁻¹ (Si-CH₃ Deformations): Strong, sharp peaks in these regions are highly characteristic of the trimethylsilyl group.

-

~1080 cm⁻¹ (C-O Stretch): A strong absorption corresponding to the stretching of the C-O single bond in the enol ether linkage.[9][10]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern for silyl ethers.

-

m/z 130 (M⁺): The molecular ion peak, corresponding to the full mass of the molecule.

-

m/z 115 ([M-15]⁺): A very prominent peak resulting from the loss of a methyl radical (•CH₃) from the trimethylsilyl group. This fragmentation is a hallmark of TMS derivatives.[11][12]

-

m/z 73 ([(CH₃)₃Si]⁺): This is typically the base peak in the spectrum and corresponds to the stable trimethylsilyl cation. Its high intensity is a definitive indicator of a TMS-containing compound.[11]

Synthesis of Isopropenyl Trimethylsilyl Ether

The synthesis of silyl enol ethers is a fundamental transformation in organic chemistry. Isopropenyl trimethylsilyl ether is prepared from acetone via trapping of its enolate with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[4]

Mechanistic Principles: Kinetic vs. Thermodynamic Control

For unsymmetrical ketones, the choice of reaction conditions dictates the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic silyl enol ether.[13]

-

Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide, LDA) at low temperatures (-78 °C) with short reaction times. The base rapidly removes the most sterically accessible α-proton, leading to the less substituted enolate.[4][14][15]

-

Thermodynamic Control: Favored by weaker bases (e.g., triethylamine, Et₃N) at higher temperatures (room temperature or above) with longer reaction times. These conditions allow for equilibration, leading to the formation of the more stable, more substituted enolate.[4][6][14]

Causality: For acetone, a symmetrical ketone, both α-carbons are identical. Therefore, the distinction between kinetic and thermodynamic control is moot, as only one silyl enol ether product can be formed. However, understanding this principle is crucial for applying silyl enol ether chemistry to more complex substrates. The protocol described below utilizes conditions that are broadly applicable and highly effective.

Diagram 2: Synthetic Workflow for Isopropenyl Trimethylsilyl Ether

Caption: Step-by-step workflow for the synthesis of silyl enol ethers.

Experimental Protocol: Synthesis from Acetone

This protocol describes the in-situ generation of LDA followed by enolate formation and silylation.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetone, anhydrous

-

Trimethylsilyl chloride (TMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flame-dried under vacuum and backfilled with argon.

-

Reagent Addition: Anhydrous THF is added via syringe, followed by diisopropylamine (1.1 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Base Generation: n-BuLi (1.05 equivalents) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: Acetone (1.0 equivalent) is added dropwise, and the reaction is stirred for an additional 45 minutes at -78 °C.

-

Silylation: TMSCl (1.2 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature over 2 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure isopropenyl trimethylsilyl ether.

Reactivity and Applications in Organic Synthesis

Isopropenyl trimethylsilyl ether is a cornerstone nucleophile in reactions that form C-C bonds at the α-position of a ketone.

The Mukaiyama Aldol Addition

The most significant application is the Mukaiyama aldol addition, a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).[16][17] This reaction is a powerful alternative to traditional base-mediated aldol reactions, offering milder conditions and greater control.

Causality and Mechanism: The key to the Mukaiyama aldol reaction is the activation of the carbonyl electrophile by a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[17][18]

-

Activation: The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone, rendering the carbonyl carbon significantly more electrophilic.[1][19]

-

Nucleophilic Attack: The silyl enol ether, acting as the nucleophile, attacks the activated carbonyl carbon. The double bond of the enol ether performs the attack, and the silicon-oxygen bond is cleaved.

-

Intermediate Formation: This attack forms a new carbon-carbon bond and generates a silylated aldol adduct intermediate.

-

Workup: Aqueous workup hydrolyzes the silyl ether to reveal the β-hydroxy ketone product.[17]

The acyclic transition state of the reaction allows for stereocontrol based on the geometry of the silyl enol ether and the choice of Lewis acid and substrates.[17][18]

Diagram 3: Mechanism of the Mukaiyama Aldol Addition

Caption: Logical flow of the Mukaiyama aldol addition mechanism.

Other Synthetic Applications

Beyond the Mukaiyama aldol reaction, isopropenyl trimethylsilyl ether is used in:

-

Michael Additions: As a soft nucleophile, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds.[4]

-

Alkylation Reactions: It reacts with SN1-active electrophiles, such as tertiary or benzylic halides, in the presence of a Lewis acid to form α-alkylated ketones.[4]

-

Halogenation: Reaction with halogen sources (e.g., NBS, NCS) provides α-haloketones.[4]

Experimental Protocol: Representative Mukaiyama Aldol Reaction

This protocol details the reaction of isopropenyl trimethylsilyl ether with benzaldehyde, catalyzed by titanium tetrachloride (TiCl₄).

Materials:

-

Isopropenyl trimethylsilyl ether

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask fitted with a stir bar, thermometer, and argon inlet is charged with anhydrous DCM.

-

Cooling: The flask is cooled to -78 °C.

-

Reagent Addition: Benzaldehyde (1.0 equivalent) is added via syringe, followed by the dropwise addition of TiCl₄ (1.1 equivalents). The solution is stirred for 5 minutes.

-

Nucleophile Addition: Isopropenyl trimethylsilyl ether (1.2 equivalents) is added dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction: The reaction is stirred at -78 °C for 2-3 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is allowed to warm to room temperature and is stirred vigorously until both layers are clear.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.

References

- BenchChem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide.

- Wikipedia contributors. (n.d.). Silyl enol ether. In Wikipedia.

- Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation.

- Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition.

- Wikipedia contributors. (n.d.). Mukaiyama aldol addition. In Wikipedia.

- YouTube. (2022). Mukaiyama Aldol Reaction.

- GSRS. (n.d.). 2-(TRIMETHYLSILOXY)PROPENE.

- NIST. (n.d.). Propene, 2-trimethylsilyloxy. In NIST Chemistry WebBook.

- Scribd. (n.d.). Mukaiyama Aldol Reaction Mechanism.

- Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.

- Yamamoto, Y., & Matui, C. (1981). Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide. Organometallics.

- ChemicalBook. (n.d.). isopropenyloxytrimethylsilane(1833-53-0) 1h nmr.

- Sigma-Aldrich. (n.d.). (Isopropenyloxy)trimethylsilane.

- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.

- Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates.

- Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews.

- Touati, D., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry.

- Lai, Z., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews.

- Alfa Chemistry. (n.d.). CAS 1833-53-0 Isopropenyloxytrimethylsilane.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene.

- ChemicalBook. (n.d.). Isopropenyl acetate(108-22-5) 13C NMR spectrum.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- Doc Brown's Chemistry. (n.d.). Spectroscopy Infrared Spectra.

- ChemicalBook. (n.d.). 2-Methoxypropene(116-11-0) IR Spectrum.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Propene, 2-trimethylsilyloxy [webbook.nist.gov]

- 3. 三甲基(1-甲基乙烯氧基)硅烷 ≥85% | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgsyn.org [orgsyn.org]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 6. ISOPROPENYLOXYTRIMETHYLSILANE(1833-53-0) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. web.pdx.edu [web.pdx.edu]

- 16. orgsyn.org [orgsyn.org]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. 2-Propenoic acid, 2-((trimethylsilyl)oxy)-, trimethylsilyl ester | C9H20O3Si2 | CID 521587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

trimethyl(prop-1-en-2-yloxy)silane synthesis from acetone

An In-Depth Technical Guide to the Synthesis of Trimethyl(prop-1-en-2-yloxy)silane from Acetone

Executive Summary

This compound, the silyl enol ether derived from acetone, is a foundational reagent in modern organic synthesis. Its utility as a stable, versatile enolate surrogate enables a wide range of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions and regiospecific alkylations. Despite its importance, a simple, reliable, and economical synthesis is not always readily accessible in standard literature. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, moving beyond a mere recitation of steps to elucidate the underlying chemical principles. We will explore the reaction mechanism, justify critical process parameters, and present a self-validating protocol designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for preparing this key synthetic intermediate.

Theoretical Foundations & Mechanistic Insights

A robust understanding of the reaction mechanism is paramount for successful synthesis, troubleshooting, and adaptation to other substrates. The formation of a silyl enol ether from a ketone like acetone involves the trapping of an enolate intermediate with an electrophilic silicon species.

The Core Reaction: O-Silylation of an Enolate

The fundamental transformation is the conversion of a ketone to its corresponding silyl enol ether. This is achieved by deprotonation of an α-carbon to form an enolate, which is then "trapped" by a silyl halide. In this synthesis, acetone serves as the ketone, triethylamine (Et₃N) acts as a mild base, and trimethylsilyl chloride (TMSCl) is the silylating agent.[1] The oxygen atom of the enolate, being a hard nucleophile, preferentially attacks the hard silicon electrophile of TMSCl, forming a strong Si-O bond.[1]

The Power of In Situ Reagent Generation: The Role of Sodium Iodide

While TMSCl can be used directly, its reactivity can be insufficient for efficient silylation under mild basic conditions. The protocol detailed herein employs a crucial enhancement: the addition of sodium iodide (NaI). In an acetonitrile solvent, a Finkelstein-type reaction occurs where the chloride in TMSCl is exchanged for iodide, generating the far more reactive iodotrimethylsilane (TMSI) in situ.[2][3]

Why is TMSI a better silylating agent?

-

Bond Strength: The Si-I bond is significantly weaker and more labile than the Si-Cl bond.

-

Leaving Group Ability: Iodide (I⁻) is a much better leaving group than chloride (Cl⁻).

This in situ generation of a hyper-reactive silylating agent is the cornerstone of this protocol's efficiency and reliability, driving the reaction to completion under relatively mild conditions.[2]

A Note on Regioselectivity: Kinetic vs. Thermodynamic Control

For unsymmetrical ketones, the choice of base and reaction conditions can dictate which regioisomer of the silyl enol ether is formed.[4]

-

Kinetic Control: Using a strong, sterically hindered base (e.g., LDA) at low temperatures (-78°C) rapidly removes the most accessible proton from the less-substituted α-carbon.[5]

-

Thermodynamic Control: Using a weaker base at higher temperatures allows for equilibration, leading to the more stable, more-substituted silyl enol ether.[1][5]

For acetone, this is not a consideration. Acetone is a symmetrical ketone with six chemically equivalent α-protons. Therefore, only one possible enolate and, consequently, one silyl enol ether product—this compound—can be formed, simplifying the synthetic challenge significantly.

Diagram 1: Reaction Mechanism

The following diagram illustrates the key steps of the synthesis, from the in situ generation of TMSI to the final product formation.

Caption: Mechanism of silyl enol ether synthesis.

The Core Synthesis Protocol

This protocol is adapted from a well-established and vetted procedure published in Organic Syntheses, ensuring a high degree of reliability.[2][3] Adherence to the described conditions, particularly regarding anhydrous techniques and temperature control, is critical for success.

Reagents and Equipment

| Reagent | Formula | M.W. | Amount | Moles | Purity | Notes |

| Acetone | C₃H₆O | 58.08 | 150 g (190 mL) | 2.6 | Reagent Grade | Must be dry. |

| Triethylamine | (C₂H₅)₃N | 101.19 | 192 g (264 mL) | 1.9 | Reagent Grade | Dried over KOH pellets.[2] |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 108.64 | 200 g (234 mL) | 1.84 | >98% | Corrosive, reacts with moisture.[6] |

| Sodium Iodide | NaI | 149.89 | 285 g | 1.9 | Reagent Grade | Must be thoroughly dried. [2] |

| Acetonitrile | CH₃CN | 41.05 | 2.14 L | - | Reagent Grade | Dried over neutral alumina.[2] |

| Pentane | C₅H₁₂ | 72.15 | ~800 mL | - | Reagent Grade | For extraction. |

Equipment:

-

5-L four-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with nitrogen inlet

-

Thermometer

-

Pressure-equalizing dropping funnel (1-L)

-

Water bath

-

Distillation apparatus (including a 20-30 cm Vigreux column)

Detailed Step-by-Step Procedure

A. Reaction Setup and Execution

-

Apparatus Preparation: Assemble the 5-L four-necked flask with the mechanical stirrer, condenser (with N₂ inlet), thermometer, and dropping funnel. Flame-dry the apparatus under vacuum or dry in an oven and assemble hot, then allow to cool under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Initial Charging: Charge the flask with acetone (150 g, 2.6 mol) and triethylamine (192 g, 1.9 mol).[2]

-

TMSCl Addition: With stirring at room temperature, add trimethylsilyl chloride (200 g, 1.84 mol) via the dropping funnel over a period of 10 minutes.[2]

-

Initial Warming: Immerse the flask in a water bath and gently warm the mixture to 35°C. Once at temperature, remove the water bath.

-

NaI Solution Preparation: In a separate flask, dissolve thoroughly dried sodium iodide (285 g, 1.9 mol) in dry acetonitrile (2.14 L). Charge the dropping funnel with this solution.

-

Controlled Addition: Add the NaI/acetonitrile solution to the stirred mixture in the reaction flask at a rate that maintains the internal temperature between 34-40°C.[2] The reaction is mildly exothermic; this addition should take approximately 1 hour. A copious white precipitate (NaCl) will form.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.

B. Workup and Isolation

-

Precipitate Removal: Filter the reaction mixture through a large Büchner funnel to remove the precipitated salts (NaCl and unreacted NaI). Wash the filter cake with two 200-mL portions of pentane, combining the washings with the filtrate.

-

Solvent Partitioning: Transfer the combined filtrate to a large separatory funnel and add 400 mL of pentane and 1 L of ice-cold water. Shake vigorously and separate the layers.

-

Aqueous Extraction: Extract the aqueous layer with two additional 200-mL portions of pentane.

-

Washing and Drying: Combine all organic layers and wash them with three 400-mL portions of ice-cold water. Dry the resulting organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.

C. Purification

-

Solvent Removal: Assemble a distillation apparatus with a 30-cm Vigreux column. Remove the bulk of the pentane by distillation at atmospheric pressure. Stop when the head temperature reaches ~88°C.[3]

-

Fractional Distillation: Transfer the crude residue to a smaller flask (500-mL) and distill through a 20-cm Vigreux column at atmospheric pressure.

-

Product Collection: Collect a small forerun up to 94°C. The desired product, this compound, distills at 94–96°C .[2][3] The expected yield is 116–130 g (48–54% based on TMSCl).

Diagram 2: Experimental Workflow

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-(trimethylsilyloxy)propene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(trimethylsilyloxy)propene (CAS No. 1833-53-0), a pivotal silyl enol ether in organic synthesis.[1] As a stable and versatile enolate equivalent, understanding its structural characterization through modern spectroscopic techniques is paramount for its effective utilization in research and development, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document delves into the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data of 2-(trimethylsilyloxy)propene, offering not only the spectral data itself but also the rationale behind the experimental methodologies and the interpretation of the results. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability for scientists in the field.

Introduction: The Significance of 2-(trimethylsilyloxy)propene

2-(trimethylsilyloxy)propene, also known as (isopropenyloxy)trimethylsilane or acetone enol trimethylsilyl ether, is a member of the silyl enol ether class of organic compounds. These compounds are indispensable reagents in modern organic chemistry, serving as key intermediates in a wide array of carbon-carbon bond-forming reactions.[2] Their utility stems from their ability to act as nucleophiles in reactions such as aldol additions, Michael additions, and alkylations, offering a regiochemically controlled and stable alternative to traditional enolates.[3]

The trimethylsilyl group plays a crucial role in the stability and reactivity of the enol ether. The strong silicon-oxygen bond makes the molecule isolable and purifiable by standard laboratory techniques, a distinct advantage over transiently generated enolates.[2] The choice of the trimethylsilyl group is deliberate; its relatively small steric footprint and the well-understood reactivity of the silicon-oxygen bond allow for its facile cleavage under specific reaction conditions to unmask the reactive enolate.

A thorough spectroscopic characterization of 2-(trimethylsilyloxy)propene is therefore not merely an academic exercise but a critical necessity for ensuring its purity, confirming its structure, and predicting its reactivity in complex synthetic pathways. This guide provides the essential spectroscopic data and the logic behind its acquisition and interpretation.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₄OSi | [4] |

| Molecular Weight | 130.26 g/mol | [4] |

| CAS Number | 1833-53-0 | |

| Boiling Point | 93-95 °C | [5] |

| Density | 0.78 g/mL at 25 °C |

Diagram of the Molecular Structure of 2-(trimethylsilyloxy)propene:

Caption: Molecular structure of 2-(trimethylsilyloxy)propene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(trimethylsilyloxy)propene, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Expertise & Experience: The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a residual proton signal that can be used for spectral calibration.[6] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because of its chemical inertness and its single, sharp resonance peak that does not overlap with most organic signals.[6] A 400 MHz spectrometer provides sufficient resolution to distinguish between the closely spaced signals of the vinyl protons.

¹H NMR Data (400 MHz, CDCl₃): [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.06 | Singlet | 1H | =CH₂ (vinyl proton) |

| 4.05 | Singlet | 1H | =CH₂ (vinyl proton) |

| 1.77 | Singlet | 3H | -CH₃ (methyl protons) |

| 0.21 | Singlet | 9H | -Si(CH₃)₃ (trimethylsilyl protons) |

Interpretation:

-

The two singlets at δ 4.06 and 4.05 ppm, each integrating to one proton, are characteristic of the two geminal vinylic protons (=CH₂). Their distinct chemical shifts, though very close, indicate they are diastereotopic.

-

The singlet at δ 1.77 ppm, integrating to three protons, corresponds to the methyl group attached to the double bond.

-

The upfield singlet at δ 0.21 ppm, with an integration of nine protons, is the characteristic signal for the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The high electron density around the silicon atom shields these protons, causing them to resonate at a high field.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(trimethylsilyloxy)propene in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Diagram of ¹H NMR Acquisition Workflow:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (based on isopropoxytrimethylsilane and general chemical shift trends):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=CH₂ (quaternary carbon) |

| ~85 | =CH₂ (vinylic carbon) |

| ~20 | -CH₃ (methyl carbon) |

| ~0 | -Si(CH₃)₃ (trimethylsilyl carbons) |

Interpretation:

-

The downfield signal around 155 ppm is expected for the quaternary carbon of the enol ether, which is deshielded by the adjacent oxygen atom.

-

The vinylic =CH₂ carbon is expected to appear around 85 ppm.

-

The methyl carbon attached to the double bond should resonate around 20 ppm.

-

The three equivalent carbons of the trimethylsilyl group are highly shielded and will appear far upfield, close to 0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

-

Referencing: Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.[8]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key functional groups in a molecule. For a liquid sample like 2-(trimethylsilyloxy)propene, the spectrum can be conveniently acquired as a neat thin film between salt plates (e.g., NaCl or KBr). The key diagnostic peaks for a silyl enol ether are the C=C stretching and the Si-O-C stretching vibrations.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3090 | Medium | =C-H stretch (vinylic) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1645 | Strong | C=C stretch (enol ether) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1190 | Strong | Si-O-C stretch |

| ~845 | Strong | Si-C stretch |

Interpretation:

-

The presence of a strong band around 1645 cm⁻¹ is highly indicative of the C=C double bond of the enol ether. This is a key diagnostic peak.

-

The strong absorption at approximately 1190 cm⁻¹ is characteristic of the Si-O-C linkage.

-

The strong bands at ~1250 cm⁻¹ and ~845 cm⁻¹ are characteristic of the trimethylsilyl group.

-

The C-H stretching vibrations above and below 3000 cm⁻¹ distinguish between the vinylic and aliphatic protons, respectively.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place one drop of neat 2-(trimethylsilyloxy)propene on a clean, dry NaCl or KBr salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile organic compounds. The high energy of the electron beam (typically 70 eV) causes extensive fragmentation of the molecule, providing a characteristic "fingerprint" that is useful for structural elucidation. The fragmentation patterns of trimethylsilyl ethers are well-documented and are invaluable for interpreting the mass spectrum of 2-(trimethylsilyloxy)propene.[9][10]

Predicted Mass Spectrum Fragmentation:

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular ion) |

| 115 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 59 | [CH₃Si(O)=CH₂]⁺ |

Interpretation:

-

Molecular Ion ([M]⁺, m/z 130): The presence of the molecular ion peak confirms the molecular weight of the compound.

-

[M - CH₃]⁺ (m/z 115): A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical from the silicon atom, leading to a stable silicon-containing cation. This is often the base peak in the spectrum.

-

[Si(CH₃)₃]⁺ (m/z 73): This prominent peak corresponds to the trimethylsilyl cation and is a hallmark of compounds containing this group.

-

[CH₃Si(O)=CH₂]⁺ (m/z 59): This fragment can arise from rearrangement and fragmentation of the molecular ion.

Diagram of Key Mass Spectrometry Fragmentation Pathways:

Caption: Major fragmentation pathways for 2-(trimethylsilyloxy)propene in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 2-(trimethylsilyloxy)propene in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer, often via a gas chromatography (GC-MS) interface.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight mass analyzer.

-

Data Acquisition and Processing: The instrument software will record the mass-to-charge ratio and relative abundance of the ions to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a comprehensive and self-consistent characterization of 2-(trimethylsilyloxy)propene. Each technique offers a unique and complementary piece of structural information, and together they allow for the unambiguous identification and purity assessment of this important synthetic intermediate. The detailed protocols and interpretations are intended to empower researchers, scientists, and drug development professionals to confidently utilize and characterize 2-(trimethylsilyloxy)propene in their synthetic endeavors, ensuring the integrity and success of their research.

References

- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]

- Kaur, J., et al. (2025). Methane Elimination upon Collision-Activated Dissociation of Selected Product Ions Formed Upon Gas-Phase Reactions of (Isopropenyloxy)trimethylsilane Facilitates the Mass Spectrometric Classification of Specific Oxygen- and/or Nitrogen-Containing Compounds. Journal of the American Society for Mass Spectrometry. [Link]

- SpectraBase. (CH3)3SI-O-CH(CH3)2. [Link]

- Organic Chemistry Portal.

- Wikipedia. Silyl enol ether. [Link]

- U.S. Global Substance Registration System. 2-(TRIMETHYLSILOXY)PROPENE. [Link]

Sources

- 1. ISOPROPENYLOXYTRIMETHYLSILANE(1833-53-0) 1H NMR spectrum [chemicalbook.com]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. far-chemical.com [far-chemical.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the ¹H NMR of Trimethyl(prop-1-en-2-yloxy)silane

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trimethyl(prop-1-en-2-yloxy)silane, a common silyl enol ether. As a key intermediate in organic synthesis, understanding its structural characterization is paramount. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and interpretive logic essential for confident spectral assignment.

Foundational Principles: Structure and Predicted Spectrum

This compound, also known as 2-(trimethylsilyloxy)propene, possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum.[1] The molecule's structure is foundational to predicting and interpreting its spectral features.

-

Trimethylsilyl (TMS) Group (-Si(CH₃)₃): This group contains nine chemically equivalent protons. Due to the free rotation around the Si-C bonds, all nine methyl protons experience the same average magnetic environment. This will result in a single, sharp signal with a large integration value. The silicon atom is less electronegative than oxygen, placing this peak in the upfield region of the spectrum, typically very close to the 0 ppm reference signal of tetramethylsilane.[2][3]

-